![molecular formula C13H17NO3 B1319092 (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid CAS No. 251111-38-3](/img/structure/B1319092.png)
(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid
Overview
Description
The compound is a derivative of acrylic acid with a dimethylamino group and a methoxyphenyl group attached. Acrylic acid derivatives are often used in the production of polymers and resins .
Molecular Structure Analysis
The molecular structure of similar compounds like DMAEMA has been analyzed using techniques like NMR spectroscopy .Chemical Reactions Analysis
The Mannich reaction, which involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or secondary amine, could potentially be relevant to the synthesis of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, DMAEMA is a colorless liquid with an ammonia odor, and it’s miscible with water, ethanol, and benzene .Scientific Research Applications
Drug Delivery Systems
The structure of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid suggests potential use in drug delivery systems. Compounds with similar functional groups have been used to create novel delivery systems for medications like diclofenac sodium, indicating that this compound could also be tailored for such purposes .
Stimuli-Responsive Materials
Given its structural similarity to poly(2-(dimethylamino)ethyl methacrylate), this compound may be useful in the development of stimuli-responsive materials. These materials can change their properties in response to environmental changes, such as pH or temperature .
Copolymer Synthesis
The compound could be involved in the synthesis of copolymers, which are used in a variety of applications ranging from biomedicine to industrial processes. Its reactive double bond could allow it to copolymerize with other monomers to create materials with specific characteristics .
Graft Copolymerization
It might be used in graft copolymerization processes, where it could be grafted onto other polymers to impart additional properties, such as pH and temperature responsiveness, potentially useful in biomedical applications like tissue engineering .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[3-[(dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)9-11-8-10(5-7-13(15)16)4-6-12(11)17-3/h4-8H,9H2,1-3H3,(H,15,16)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHNCBRCWQMAD-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162660 | |
Record name | (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
251111-38-3 | |
Record name | (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251111-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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